molecular formula C7H7F2KN2O3 B2447346 Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate CAS No. 2413897-28-4

Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2447346
CAS No.: 2413897-28-4
M. Wt: 244.239
InChI Key: PFYZSQDKQQVUJJ-UHFFFAOYSA-N
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Description

Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C7H8F2N2O3K It is a potassium salt of an oxadiazole derivative, which is a class of heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of 1,1-difluoro-2-methylpropan-2-yl hydrazine with an appropriate carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the formation of the oxadiazole ring. The resulting intermediate is then treated with potassium hydroxide (KOH) to form the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazole derivatives.

Scientific Research Applications

Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate
  • Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-2-carboxylate

Uniqueness

Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring and the difluoromethyl group contribute to its reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and interactions with molecular targets.

Biological Activity

Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Molecular Structure and Composition:

  • Molecular Formula: C7_7H7_7F2_2KN2_2O3_3
  • Molecular Weight: 244.24 g/mol
  • CAS Number: 2413897-28-4

The compound features a unique oxadiazole ring that contributes to its biological activity. The presence of difluoromethyl and carboxylate groups enhances its interaction with biological targets.

Antimicrobial Properties

Research has shown that derivatives of oxadiazoles exhibit potent antimicrobial activity. For example, studies on similar compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainActivity
Oxadiazole Derivative 1E. coliModerate
Oxadiazole Derivative 2S. aureusGood

In a related study, compounds structurally similar to this compound showed significant inhibition of Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .

Cytotoxicity and Selectivity

The selectivity index (SI) is crucial in evaluating the therapeutic potential of compounds. For instance, one study reported that certain oxadiazole derivatives exhibited a high SI against promastigote forms of Leishmania infantum, suggesting low cytotoxicity towards mammalian cells while effectively targeting the parasite .

Case Study Example:
A specific derivative demonstrated over 90% inhibition of promastigote viability at concentrations up to 200 µM. Moreover, it enhanced macrophage viability at lower concentrations (6.25 to 200 µM), indicating a dual mechanism: direct anti-parasitic action and indirect enhancement of host immune response .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for pathogen survival.
  • Membrane Disruption: It can alter the integrity of microbial membranes leading to cell lysis.
  • Immune Modulation: Enhances macrophage function against intracellular pathogens.

Research Findings and Future Directions

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives. The ongoing exploration into the synthesis and modification of these compounds aims to improve their efficacy and reduce toxicity.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
AntitubercularInhibition of M. tuberculosis
CytotoxicityLow cytotoxicity towards mammalian cells
Macrophage ActivationEnhanced viability and function

Properties

IUPAC Name

potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O3.K/c1-7(2,5(8)9)6-11-10-3(14-6)4(12)13;/h5H,1-2H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTNIJJIHPABJH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C(O1)C(=O)[O-])C(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2KN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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